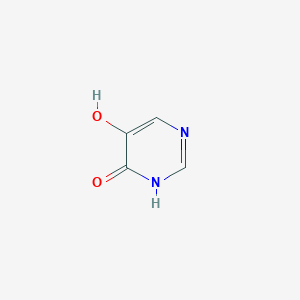

5-Hydroxypyrimidin-4(3H)-one

Übersicht

Beschreibung

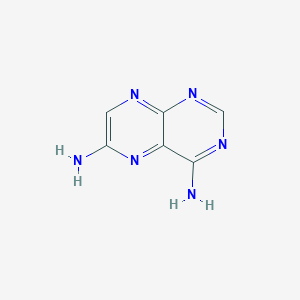

5-Hydroxypyrimidin-4(3H)-one is a compound that has been studied for its potential use in the treatment of influenza. It has been identified as a bimetal chelating ligand binding to the active site of the influenza endonuclease .

Synthesis Analysis

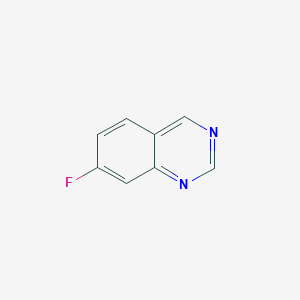

The synthesis of 5-Hydroxypyrimidin-4(3H)-one involves the creation of several aza analogues of phenyl substituted 3-hydroxypyridin-2(1H)-one compounds. The 5-aza analogue (5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one) exhibited significant activity as an endonuclease inhibitor .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-neuroinflammatory Agents

5-Hydroxypyrimidin-4(3H)-one derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties. Research indicates that these compounds can inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells, which are key factors in neuroinflammation . They also show promise in reducing markers of endoplasmic reticulum stress and apoptosis in neuronal cells, suggesting a role in treating neurodegenerative diseases .

Anticancer Activity

Compounds derived from 5-Hydroxypyrimidin-4(3H)-one have been evaluated for their anticancer activity. They have shown efficacy in inhibiting the proliferation of various cancer cell lines, including HeLa, A549, HepG2, and MCF-7, by interfering with cell proliferation and inducing apoptosis . These findings support the potential use of these derivatives as chemotherapeutic agents.

Fibroblast Growth Factor Receptor Inhibitors

Derivatives of 5-Hydroxypyrimidin-4(3H)-one have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor growth and development. Inhibiting FGFR signaling is an attractive strategy for cancer therapy, and these compounds have shown promising results in vitro against breast cancer cell proliferation and migration .

Epidermal Growth Factor Receptor Inhibitors

In the quest for novel epidermal growth factor receptor (EGFR) inhibitors, 5-Hydroxypyrimidin-4(3H)-one derivatives have been synthesized and characterized. They exhibit antitumor activity against the human pulmonary carcinoma cell line A549, with some compounds showing potent antitumor effects. This suggests their potential application in targeted cancer therapies .

Influenza A Endonuclease Inhibitors

Research has identified 5-Hydroxypyrimidin-4(3H)-one as a scaffold for developing inhibitors of influenza A endonuclease. These inhibitors can potentially serve as antiviral agents by targeting the endonuclease activity of the influenza virus, which is essential for viral replication .

Organic Synthesis and Chemical Engineering

5-Hydroxypyrimidin-4(3H)-one serves as an intermediate in various organic synthesis processes. It is used to create more complex molecules with potential pharmacological activities. Its derivatives are involved in the synthesis of compounds with varied biological activities, and it plays a role in the development of new chemical engineering processes .

Wirkmechanismus

Target of Action

Related compounds such as triazole-pyrimidine hybrids have been shown to interact with proteins like atf4 and nf-kb .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCOLWAKIPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329157 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrimidin-4(3H)-one | |

CAS RN |

15837-41-9 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

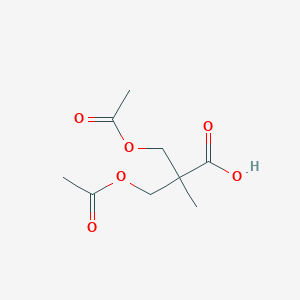

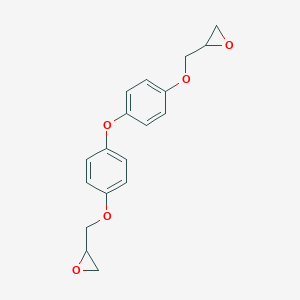

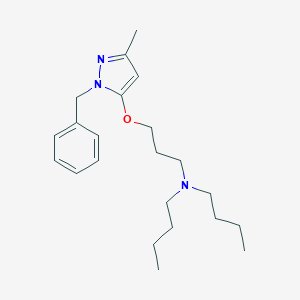

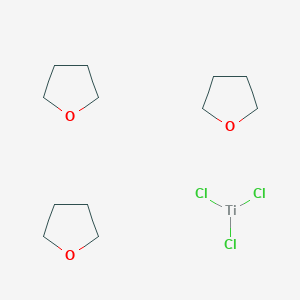

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-Hydroxypyrimidin-4(3H)-one influence its ability to inhibit influenza endonuclease?

A1: The research suggests that the position of the phenyl substituent on the pyrimidinone ring significantly impacts the inhibitory activity of 5-Hydroxypyrimidin-4(3H)-one derivatives. [] The study found that the 5-aza analogue, specifically 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, displayed notable endonuclease inhibition. This activity is likely linked to the compound's ability to chelate metal ions within the enzyme's active site, a characteristic shared with other active inhibitors in this class. [] Further research exploring various phenyl substitutions on the 5-Hydroxypyrimidin-4(3H)-one scaffold is needed to fully elucidate the structure-activity relationship.

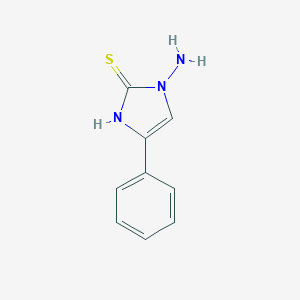

Q2: Are there any crystallographic studies showing how 5-Hydroxypyrimidin-4(3H)-one interacts with influenza endonuclease?

A2: While the provided abstracts do not mention specific crystallographic data for 5-Hydroxypyrimidin-4(3H)-one itself, one study reports a crystal structure of influenza 2009 H1N1 endonuclease bound to a closely related compound, 2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one. [] This structural information could offer valuable insights into the binding mode and interactions of 5-Hydroxypyrimidin-4(3H)-one derivatives with the enzyme's active site. Examining the similarities and differences in binding between these related compounds could guide the design of more potent and selective influenza endonuclease inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.